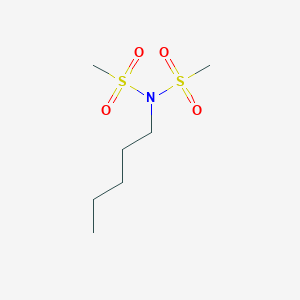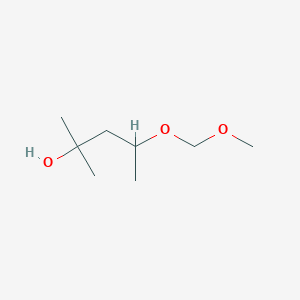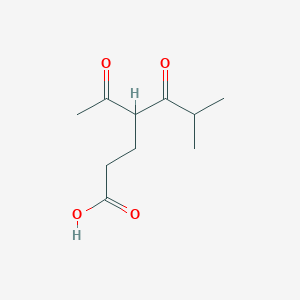
4-Acetyl-6-methyl-5-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-6-methyl-5-oxoheptanoic acid is an organic compound with a complex structure that includes both ketone and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-6-methyl-5-oxoheptanoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with 4-methyl-2-pentanone, followed by oxidation and subsequent hydrolysis. The reaction conditions typically involve the use of a base such as sodium hydroxide for the condensation step, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques such as distillation and crystallization is also common to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-6-methyl-5-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the methyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: this compound can be converted to this compound.
Reduction: The reduction of the ketone group yields 4-acetyl-6-methyl-5-hydroxyheptanoic acid.
Substitution: Halogenated derivatives such as 4-acetyl-6-methyl-5-chloroheptanoic acid.
Applications De Recherche Scientifique
4-Acetyl-6-methyl-5-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-acetyl-6-methyl-5-oxoheptanoic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
6-Oxoheptanoic acid: Shares a similar structure but lacks the acetyl and methyl groups.
4-Methyl-5-oxoheptanoic acid: Similar structure but lacks the acetyl group.
4-Acetyl-5-oxoheptanoic acid: Similar structure but lacks the methyl group.
Uniqueness: 4-Acetyl-6-methyl-5-oxoheptanoic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
90208-46-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
4-acetyl-6-methyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C10H16O4/c1-6(2)10(14)8(7(3)11)4-5-9(12)13/h6,8H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
KJDDCHZRINKXTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(CCC(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
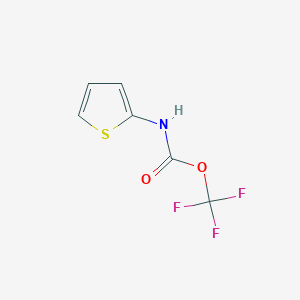
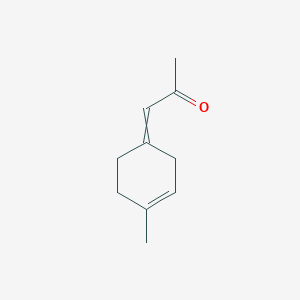
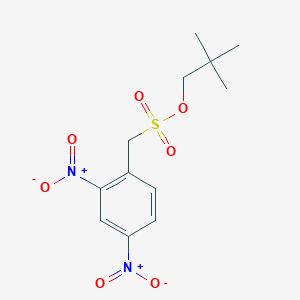
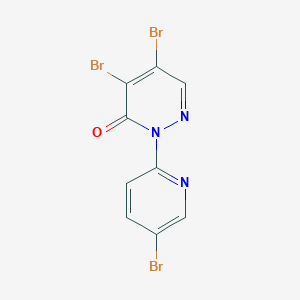

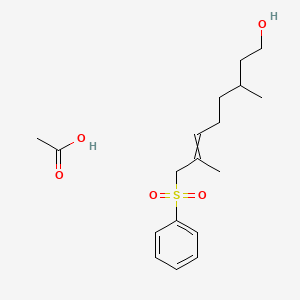
![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
